Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 2-position and a hydroxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate typically involves the reaction of ethyl nicotinate with trifluoromethylating agents under specific conditions One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-2-(trifluoromethyl)nicotinate.
Reduction: Formation of ethyl 4-amino-2-(trifluoromethyl)nicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Sciences: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to nicotinic acid derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. The hydroxy group at the 4-position may also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate: This compound has an additional hydroxy group at the 6-position, which may alter its chemical reactivity and biological activity.
Ethyl 2-(trifluoromethyl)nicotinate: Lacks the hydroxy group at the 4-position, resulting in different chemical and biological properties.
Ethyl 4-hydroxy-2-(methyl)nicotinate: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and reactivity.
The uniqueness of this compound lies in its combination of a hydroxy group and a trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₈F₃N₁O₂
- Functional Groups : Hydroxy group (-OH) at position 4 and trifluoromethyl group (-CF₃) at position 2.
These structural characteristics enhance the compound's lipophilicity, enabling better membrane penetration and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with active sites, modulating enzyme activity and leading to various biological effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxicity against human cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer activity | Significant cytotoxicity against various cancer cell lines; induced apoptosis in treated cells. |
Study B | Antimicrobial efficacy | Effective against Staphylococcus aureus and Escherichia coli; demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL. |
Study C | Mechanism exploration | Identified enzyme inhibition as a key mechanism; enhanced lipophilicity improved cellular uptake. |
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored for potential therapeutic applications in several areas:
- Cancer Therapy : As a candidate for developing new anticancer drugs.
- Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
- Biochemical Probes : In research settings to study enzyme activities and metabolic pathways.
Properties
IUPAC Name |
ethyl 4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-5(14)3-4-13-7(6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCJRUSEJVUPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=CC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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